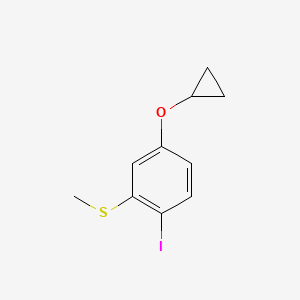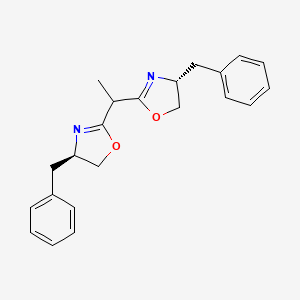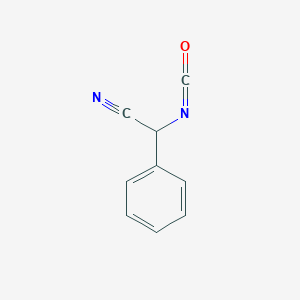
VH032-Peg6-6C-CL
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
This compound incorporates the VH032 based von Hippel-Lindau (VHL) ligand and a 6-unit polyethylene glycol (PEG) linker with a chlorine functional group for conjugation reactions . It is primarily used in the field of targeted protein degradation, specifically in the development of proteolysis-targeting chimeras (PROTACs).
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of VH032-Peg6-6C-CL involves the conjugation of the VH032 ligand with a PEG linker and a chlorine functional group. The reaction typically requires the use of organic solvents such as dimethyl sulfoxide (DMSO) or ethanol, and may involve ultrasonic assistance to enhance solubility . The reaction conditions are carefully controlled to ensure the stability and purity of the final product.
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of automated synthesis equipment to ensure consistency and efficiency. The compound is typically stored at -80°C, protected from light, and under nitrogen to maintain its stability .
Analyse Des Réactions Chimiques
Types of Reactions
VH032-Peg6-6C-CL undergoes various chemical reactions, including:
Substitution Reactions: The chlorine functional group allows for substitution reactions with other nucleophiles.
Conjugation Reactions: The PEG linker facilitates conjugation with other molecules, such as target proteins.
Common Reagents and Conditions
Common reagents used in the reactions involving this compound include organic solvents like DMSO and ethanol. Ultrasonic assistance is often employed to enhance solubility and reaction efficiency .
Major Products Formed
The major products formed from reactions involving this compound are typically conjugates with target proteins or other molecules, which are used in various scientific research applications .
Applications De Recherche Scientifique
VH032-Peg6-6C-CL has a wide range of applications in scientific research, including:
Chemistry: Used as a building block in the synthesis of PROTACs for targeted protein degradation.
Biology: Employed in cell-based assays to induce the degradation of specific proteins, such as GFP-HaloTag7.
Medicine: Investigated for its potential in developing new therapeutic strategies for diseases involving protein dysregulation.
Industry: Utilized in the production of research reagents and tools for studying protein function and interactions
Mécanisme D'action
VH032-Peg6-6C-CL exerts its effects by inducing the degradation of target proteins through the ubiquitin-proteasome system. The compound binds to the VHL E3 ligase, which then recruits the target protein for ubiquitination and subsequent degradation by the proteasome . This mechanism allows for the selective degradation of specific proteins, making it a valuable tool in targeted protein degradation research.
Comparaison Avec Des Composés Similaires
Similar Compounds
VH032-PEG5-C6-Cl: Similar to VH032-Peg6-6C-CL but with a 5-unit PEG linker.
VH032-amine: A derivative of the VHL ligand with an amine functional group for conjugation.
Uniqueness
This compound is unique due to its 6-unit PEG linker and chlorine functional group, which provide specific advantages in conjugation reactions and targeted protein degradation applications. Its ability to induce the degradation of GFP-HaloTag7 in cell-based assays highlights its effectiveness and versatility .
Propriétés
Formule moléculaire |
C40H63ClN4O10S |
|---|---|
Poids moléculaire |
827.5 g/mol |
Nom IUPAC |
(2S,4R)-N-[(2S)-2-[[2-[2-[2-[2-[2-[2-(6-chlorohexoxy)ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]acetyl]amino]-3,3-dimethylbutanoyl]-4-hydroxy-1-[[4-(4-methyl-1,3-thiazol-5-yl)phenyl]methyl]pyrrolidine-2-carboxamide |
InChI |
InChI=1S/C40H63ClN4O10S/c1-30-36(56-29-42-30)32-11-9-31(10-12-32)26-45-27-33(46)25-34(45)38(48)44-39(49)37(40(2,3)4)43-35(47)28-55-24-23-54-22-21-53-20-19-52-18-17-51-16-15-50-14-8-6-5-7-13-41/h9-12,29,33-34,37,46H,5-8,13-28H2,1-4H3,(H,43,47)(H,44,48,49)/t33-,34+,37-/m1/s1 |
Clé InChI |
XKOQBLMOFKMYPC-WYMKREKISA-N |
SMILES isomérique |
CC1=C(SC=N1)C2=CC=C(C=C2)CN3C[C@@H](C[C@H]3C(=O)NC(=O)[C@H](C(C)(C)C)NC(=O)COCCOCCOCCOCCOCCOCCCCCCCl)O |
SMILES canonique |
CC1=C(SC=N1)C2=CC=C(C=C2)CN3CC(CC3C(=O)NC(=O)C(C(C)(C)C)NC(=O)COCCOCCOCCOCCOCCOCCCCCCCl)O |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


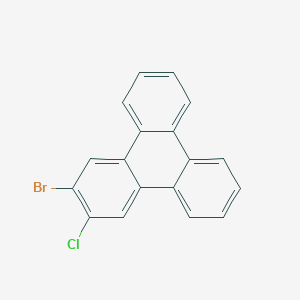
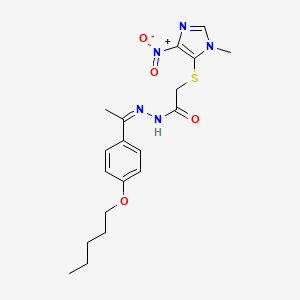
![4'-Bromo-2,7-di-tert-butyl-9,9'-spirobi[fluorene]](/img/structure/B13657724.png)
![4,6-Dibromopyrazolo[1,5-a]pyridine-3-carbaldehyde](/img/structure/B13657730.png)


